molecular formula C22H21FN4O4S B11278230 Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11278230
M. Wt: 456.5 g/mol
InChI Key: NTZVANJIXUCBCJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a 2-thioxo group, a 4-oxo moiety, and a methyl ester at position 5.

Properties

Molecular Formula

C22H21FN4O4S

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H21FN4O4S/c1-31-21(30)14-2-7-17-18(12-14)24-22(32)27(20(17)29)13-19(28)26-10-8-25(9-11-26)16-5-3-15(23)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,24,32)

InChI Key

NTZVANJIXUCBCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.

    Final Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized through multistep protocols involving:

  • Condensation reactions between activated carbonyl intermediates and piperazine derivatives.

  • Cyclization steps to form the tetrahydroquinazoline ring system under basic conditions (e.g., NaHCO₃ in DMF) .

  • Esterification using methyl chloroformate to introduce the terminal carboxylate group.

Table 1: Representative Synthetic Steps

Reaction TypeReagents/ConditionsProduct OutcomeYieldSource
Piperazine coupling4-(4-fluorophenyl)piperazine, DMF, 80°CFormation of piperazin-1-yl moiety65–72%
Tetrahydroquinazoline cyclizationNaHCO₃, reflux in ethanolRing closure with thioxo group58%
EsterificationMethyl chloroformate, triethylamineMethyl carboxylate introduction81%

Hydrolysis of Methyl Ester

The methyl ester undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid:

  • Conditions: NaOH (2M) in ethanol/water (1:1), 60°C, 6 hours.

  • Monitoring: TLC (Rf shift from 0.75 to 0.35 in ethyl acetate/hexane).

Thioxo Group Reactivity

The thioxo group participates in nucleophilic substitution reactions:

  • With amines (e.g., benzylamine): Forms thioether derivatives at room temperature in acetonitrile.

  • With alkyl halides: Generates S-alkylated products under phase-transfer conditions (e.g., TBAB, K₂CO₃).

Table 2: Thioxo Group Reactions

ReagentConditionsProductSelectivitySource
BenzylamineRT, 12 h, CH₃CNS-benzyl derivative89%
Methyl iodideTBAB, K₂CO₃, DMF, 50°CS-methylated analog76%

Piperazine Moieties in Reactivity

The 4-(4-fluorophenyl)piperazine subunit enables:

  • N-alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in DMF to form quaternary ammonium salts.

  • Acylation : Acetyl chloride introduces acetyl groups at the secondary amine under anhydrous conditions.

Table 3: Piperazine Functionalization

ReactionReagentsKey ObservationsSource
N-alkylationEthyl bromoacetate, K₂CO₃Enhanced water solubility
AcylationAcetyl chloride, pyridineStabilized amide formation

Oxidation and Reduction Pathways

  • Oxidation : The tetrahydroquinazoline ring is oxidized to a fully aromatic quinazoline system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.

  • Reduction : Sodium borohydride selectively reduces the ketone group at the 4-position to a hydroxyl group.

Analytical Characterization

Reaction outcomes are confirmed via:

  • NMR spectroscopy : Distinct shifts for thioxo (δ 3.8–4.1 ppm) and piperazine protons (δ 2.5–3.2 ppm).

  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient).

  • Mass spectrometry : Molecular ion peak at m/z 554.2 ([M+H]⁺) aligns with theoretical mass.

Stability Under Experimental Conditions

  • pH stability : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the ester and thioxo groups.

  • Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA analysis).

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for developing CNS-targeted agents. Ongoing research focuses on optimizing reaction selectivity and exploring novel derivatives for enhanced bioactivity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroquinazoline core with a piperazine moiety linked to a thioxo group. The synthesis typically involves multi-step reactions that include the formation of the tetrahydroquinazoline structure followed by functionalization to introduce the piperazine and thioxo groups.

Recent studies have utilized various synthetic pathways to obtain this compound, emphasizing its structural integrity and purity through techniques such as NMR and X-ray crystallography . The crystal structure analysis reveals significant insights into the compound's conformation and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit notable anticancer activity. Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial and fungal strains, revealing significant inhibitory effects. The presence of the piperazine ring is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the compound's anticancer properties involved testing against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action for Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor antagonists. The piperazine ring often interacts with neurotransmitter receptors, while the quinazoline core can inhibit kinases or other enzymes.

Comparison with Similar Compounds

Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate ()

  • Core Structure : Shares a dihydroquinazoline backbone but lacks the tetrahydro ring and 2-thioxo group present in the target compound.
  • Substituents : Features a 3-fluoro-4-methylphenyl group at position 3 and a 2-fluorophenyl-piperazine at position 2.

Heterocyclic Compounds with Ester Functionalization

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Core Structure : Imidazopyridine ring instead of tetrahydroquinazoline.
  • Functional Groups : Contains two ester groups (diethyl) and a nitrophenyl substituent, contributing to higher molecular weight (51% yield, m.p. 243–245°C) compared to the target compound.
  • Electron-Withdrawing Groups: The nitro and cyano groups may enhance electrophilic reactivity, contrasting with the fluorine-driven lipophilicity in the target compound .

Chromen-Pyrazolopyrimidine Derivatives ()

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Core Structure : Combines chromen, pyrazolopyrimidine, and thiophene rings, differing significantly from the tetrahydroquinazoline scaffold.
  • Fluorine Substitution : Dual fluorophenyl groups (3-fluorophenyl and 5-fluoro) suggest strong hydrophobic interactions, similar to the target compound’s 4-fluorophenyl-piperazine.
  • Physical Properties : Higher melting point (227–230°C) and molecular weight (560.2 g/mol) due to extended aromatic systems .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Unique Features
Target Compound Tetrahydroquinazoline 4-Fluorophenyl-piperazine, 2-thioxo, methyl ester Not reported Not reported Enhanced rigidity due to tetrahydro ring
Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate Dihydroquinazoline 2-Fluorophenyl-piperazine, 3-fluoro-4-methylphenyl Not reported Not reported Planar dihydroquinazoline core
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Nitrophenyl, cyano, phenethyl ~514 (calculated) 243–245 High electrophilicity from nitro/cyano groups
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Chromen-pyrazolopyrimidine Dual fluorophenyl, thiophene ester 560.2 227–230 Extended aromatic system

Research Implications

  • Thioxo vs. Oxo Groups : The 2-thioxo group in the target compound may improve hydrogen-bonding interactions compared to oxo-containing analogs, influencing binding to enzymes like kinases or phosphodiesterases.
  • Piperazine Substituents : The 4-fluorophenyl group likely enhances blood-brain barrier penetration relative to 2-fluorophenyl derivatives, making the target compound a candidate for central nervous system targets .
  • Synthetic Challenges : and highlight the importance of optimizing reaction conditions (e.g., solvent systems, catalysts) for achieving high yields in complex heterocyclic syntheses .

Biological Activity

Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure suggests a multifaceted mechanism of action, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Piperazine ring : Known for its role in enhancing the bioactivity of compounds.
  • Thioxo and oxo groups : These functionalities are often associated with various biological activities, including anticancer and antimicrobial properties.

The molecular formula is C22H24FN3O3SC_{22}H_{24}FN_3O_3S, indicating the presence of fluorine and sulfur, which may contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. This is supported by findings that thioxo derivatives often interact with protein kinases involved in cancer progression .

Antimicrobial Activity

The presence of the piperazine moiety in the compound is linked to antimicrobial effects. Studies have shown that piperazine derivatives can inhibit bacterial growth effectively. The proposed mechanism involves interference with bacterial cell wall synthesis and metabolic processes .

Anticonvulsant Properties

Compounds with similar structures have also been evaluated for anticonvulsant activity. For example, research has demonstrated that certain thiazole-linked compounds exhibit protective effects against seizures in animal models . The structure of this compound suggests potential anticonvulsant activity due to its ability to interact with neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Structural FeatureImpact on Activity
Piperazine Ring Enhances bioactivity and solubility
Fluorine Substitution Increases potency against certain cancer cell lines
Thioxo Group Associated with higher anticancer activity through kinase inhibition

Case Studies

  • Anticancer Study : A study on similar tetrahydroquinazoline derivatives demonstrated IC50 values below 10 µM against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Study : Research involving piperazine derivatives showed significant inhibition of Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this quinazoline-piperazine hybrid involves multi-step reactions. A plausible approach includes:

Core quinazoline formation : Cyclocondensation of anthranilic acid derivatives with thiourea or isothiocyanate under acidic conditions to form the 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one scaffold .

Piperazine coupling : Introduce the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or reductive amination. For example, react the quinazoline intermediate with 2-chloro-1-(4-fluorophenyl)ethanone in the presence of potassium carbonate (K₂CO₃) in ethanol under reflux (5–12 hours) .

Esterification : Final carboxylate ester formation using methyl iodide or dimethyl sulfate in anhydrous DMF.
Critical Parameters :

  • Temperature control during cyclocondensation (optimal: 80–100°C) to avoid side reactions.
  • Use of TFA (trifluoroacetic acid) for boc-deprotection in piperazine intermediates, requiring strict anhydrous conditions .
  • Yield optimization (reported 48–65% in analogous syntheses) depends on stoichiometric ratios of reagents (e.g., 1:1.2 for quinazoline:piperazine derivatives) .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles/planarity of the quinazoline core. For example, Acta Crystallographica studies on similar piperazine derivatives used Mo-Kα radiation (λ = 0.71073 Å) and SHELXL-97 for refinement .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (e.g., Purospher® STAR, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water at 1.0 mL/min, UV detection at 254 nm .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration. Key signals include:
  • Piperazine N–CH₂ protons at δ 2.5–3.5 ppm.
  • Quinazoline C=S and C=O groups at δ 165–180 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values in kinase assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions. To address this:

Q. Standardize Assay Protocols :

  • Use uniform ATP concentrations (e.g., 10 µM for kinase inhibition studies).
  • Control pH (7.4) and temperature (25°C) to stabilize enzyme activity.

Q. Validate Selectivity :

  • Test against off-target kinases (e.g., CDK2, EGFR) using competitive binding assays.
  • Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. Statistical Analysis :

  • Apply Grubbs’ test to identify outliers in replicate experiments (n ≥ 6).
  • Use ANOVA to compare results across labs, accounting for variables like cell line passage number .

Q. What strategies optimize regioselectivity during functionalization of the quinazoline core?

  • Methodological Answer : To avoid undesired by-products (e.g., N- vs. O-alkylation):

Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (boc) for piperazine NH) during esterification .

Q. Catalytic Systems :

  • Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C7-position (yields >70%) .
  • CuI/1,10-phenanthroline for Ullmann-type C–N coupling (e.g., attaching fluorophenyl groups) .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while THF enhances radical pathways.

Data Contradiction Analysis

Q. How should discrepancies in solubility profiles (e.g., DMSO vs. aqueous buffers) be addressed?

  • Methodological Answer :
  • Solubility Testing :
SolventConcentration (mg/mL)MethodReference
DMSO25–30Sonication (30 min, 40°C)
PBS (pH 7.4)<0.1Shake-flask (24 h, 25°C)
  • Mitigation Strategies :
  • Use co-solvents (e.g., 10% Cremophor EL) for in vivo studies.
  • Derivatize the carboxylate to improve hydrophilicity (e.g., convert to sodium salt).

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s metabolic stability?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) in NADPH-regenerating system (37°C, 60 min). Monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values <10 µM indicate high metabolic liability .

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